5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-((3-bromobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thieno and pyrimidine precursors.
Introduction of the benzyl and bromobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and bromobenzyl halides.
Thioether formation: The final step involves the formation of the thioether linkage between the benzyl and bromobenzyl groups and the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((3-bromobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their applications in OLEDs.
Thieno[3,4-b]pyrazine-based polymers: These polymers have been explored for their use in near-infrared OLED applications.
Uniqueness
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both benzyl and bromobenzyl groups, which can impart distinct chemical and physical properties. Its thioether linkage also adds to its uniqueness, potentially influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGMMCXNZBSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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